Cas no 1781064-30-9 (tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate)

Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a Boc-protected amine group and a fluoroethyl side chain. This compound is valuable in medicinal chemistry and pharmaceutical research due to its versatile reactivity, particularly as a building block for the synthesis of bioactive molecules. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the fluorine atom introduces potential metabolic resistance and improved binding affinity in target interactions. Its structural flexibility allows for further functionalization, making it useful in the development of protease inhibitors, receptor modulators, and other therapeutic agents. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids.
tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate structure
1781064-30-9 structure
Product Name:tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate
CAS No:1781064-30-9
MF:C12H23FN2O2
MW:246.321626901627
CID:5950267
PubChem ID:105506553
Update Time:2025-05-20

tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate
    • 1781064-30-9
    • EN300-1883013
    • Inchi: 1S/C12H23FN2O2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)10(13)7-14/h9-10H,4-8,14H2,1-3H3
    • InChI Key: LVRDKWPYFSCHNY-UHFFFAOYSA-N
    • SMILES: FC(CN)C1CN(C(=O)OC(C)(C)C)CCC1

Computed Properties

  • Exact Mass: 246.17435614g/mol
  • Monoisotopic Mass: 246.17435614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.6Ų

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Additional information on tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate

Introduction to Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate (CAS No. 1781064-30-9)

Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate, a compound with the chemical formula C12H20FNO2, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1781064-30-9, belongs to the piperidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The structural uniqueness of Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate lies in its combination of a tert-butyl group, a fluorinated ethyl chain, and an amino-substituted piperidine ring. These features contribute to its complex chemical properties and make it a valuable scaffold for designing novel pharmaceutical agents. The presence of the fluorine atom, in particular, is noteworthy as fluorinated compounds often exhibit enhanced metabolic stability and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing new therapeutic strategies for neurological disorders, infectious diseases, and cancer. Piperidine derivatives have emerged as a promising class of compounds due to their ability to modulate various biological pathways. Specifically, Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate has been investigated for its potential role in inhibiting enzymes and receptors involved in these conditions.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that piperidine-based molecules can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and movement. The fluorine substitution in Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate may enhance its binding affinity to these receptors, making it a more potent candidate for drug development.

Furthermore, the tert-butyl group provides steric hindrance that can improve the compound's pharmacokinetic properties, such as solubility and bioavailability. This feature is particularly important in drug design, as it can influence how well a drug is absorbed, distributed, metabolized, and excreted by the body. The combination of these structural elements makes Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate an attractive candidate for further investigation.

The pharmaceutical industry has been increasingly interested in fluorinated compounds due to their favorable pharmacological properties. Fluorine atoms can alter the electronic distribution within a molecule, leading to improved binding interactions with biological targets. Additionally, fluorine substitution often enhances metabolic stability, reducing the rate at which a drug is broken down in the body. These attributes are particularly valuable in the development of long-acting drugs that require fewer dosing intervals.

In terms of clinical applications, researchers have explored the potential of Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate as a precursor for more complex drug molecules. Its unique structural framework allows for modifications that can tailor its biological activity to specific therapeutic needs. For instance, by appending additional functional groups or integrating it into larger molecular structures, scientists can create novel compounds with enhanced efficacy and reduced side effects.

The synthesis of Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate presents both challenges and opportunities for chemists. The introduction of fluorine into organic molecules often requires specialized synthetic techniques to ensure high yield and purity. However, advancements in synthetic chemistry have made it increasingly feasible to incorporate fluorine atoms into complex molecular frameworks. These advancements have opened up new possibilities for designing innovative pharmaceutical agents based on piperidine derivatives like this one.

Ethical considerations are also an important aspect of pharmaceutical research. While the development of new drugs is essential for improving human health, it must be conducted responsibly to ensure safety and efficacy. The use of compounds like Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate must be carefully evaluated through rigorous preclinical and clinical studies before they can be approved for medical use. These studies help to identify potential risks and benefits associated with the compound.

The future prospects for Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate are promising given its unique structural features and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms of action, this compound may play a significant role in the development of next-generation pharmaceuticals. Its combination of steric hindrance from the tert-butyl group and electronic modulation from the fluorine atom makes it a versatile scaffold for drug design.

In conclusion, Tert-butyl 3-(2-amino-1-fluoroethyl)piperidine-1-carboxylate (CAS No. 1781064-30-9) is a fascinating compound with significant potential in pharmaceutical research. Its structural complexity and unique functional groups make it an attractive candidate for developing novel therapeutic agents targeting neurological disorders, infectious diseases, and other conditions. As research progresses and synthetic methodologies improve, this compound is likely to contribute substantially to advancements in medicine.

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